molecular formula C9H15N3O2 B13623972 Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate

Cat. No.: B13623972
M. Wt: 197.23 g/mol
InChI Key: SABUSGVXPNAZPG-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate is a chemical compound that features both an imidazole ring and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate typically involves the reaction of an imidazole derivative with an ethylamino group under specific conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The ethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)-3-(1h-imidazol-1-yl)propanoate
  • Methyl 2-(propylamino)-3-(1h-imidazol-1-yl)propanoate
  • Methyl 2-(butylamino)-3-(1h-imidazol-1-yl)propanoate

Uniqueness

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate is unique due to its specific combination of an ethylamino group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-(ethylamino)-3-imidazol-1-ylpropanoate

InChI

InChI=1S/C9H15N3O2/c1-3-11-8(9(13)14-2)6-12-5-4-10-7-12/h4-5,7-8,11H,3,6H2,1-2H3

InChI Key

SABUSGVXPNAZPG-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=CN=C1)C(=O)OC

Origin of Product

United States

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